N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

Description

Properties

IUPAC Name |

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-12-7-6-11(13-9)14(2)8-10-4-3-5-10/h6-7,10H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXWJCVQPIUOGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N(C)CC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

An In-Depth Technical Guide to the Molecular Weight and Formula of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the molecular weight and formula of the novel compound N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine. As this molecule is not extensively documented in publicly available databases, this guide emphasizes the experimental and computational workflows required for the de novo characterization of such a small molecule. We will delve into the theoretical basis and practical application of mass spectrometry, elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug development, offering insights into the structural elucidation of new chemical entities.

Introduction

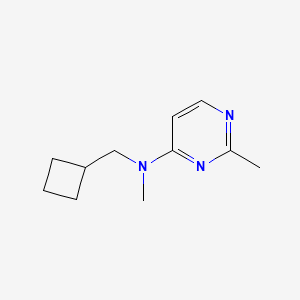

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitutions on this molecule—a cyclobutylmethyl group and two methyl groups—are anticipated to modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. Given the novelty of this compound, a rigorous analytical approach is necessary to unequivocally confirm its molecular formula and weight, thereby ensuring the foundation for any subsequent biological or pharmacological studies.

Based on the IUPAC name, the predicted molecular structure is as follows:

Figure 1: Predicted molecular structure of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine.

From this predicted structure, we can deduce the molecular formula and calculate the theoretical molecular weight.

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.28 g/mol |

| Exact Mass | 191.1422 u |

The subsequent sections of this guide will outline the experimental procedures to confirm these predicted values.

Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound.[1] It measures the mass-to-charge ratio (m/z) of ions, providing highly accurate molecular weight information.[2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecular ion and confirm the elemental composition.

Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer is preferred for its high resolution and mass accuracy.

Methodology:

-

Sample Preparation: Dissolve a small amount of the synthesized N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analysis: The sample is introduced into the mass spectrometer, and the ions are separated based on their m/z ratio.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the predicted molecular ion (e.g., m/z 50-500).

Data Interpretation and Expected Results

The primary peak of interest in the mass spectrum will be the molecular ion peak.[3] For N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine, with a predicted molecular formula of C₁₁H₁₇N₃, the expected results are:

-

Molecular Ion Peak [M]⁺: While possible, the protonated molecule is more commonly observed with ESI.

-

Protonated Molecule [M+H]⁺: The most abundant peak in the high m/z region should correspond to the protonated molecule. Its m/z value will be the molecular weight plus the mass of a proton.

-

Predicted [M+H]⁺ = 191.1422 + 1.0078 = 192.1500 m/z.

-

-

Nitrogen Rule: Compounds with an odd number of nitrogen atoms will have an odd nominal molecular mass.[4] The predicted molecular weight of 191 aligns with the presence of three nitrogen atoms.

High-resolution mass spectrometry allows for the determination of the elemental composition from the accurate mass measurement.[5] The experimentally determined mass of the molecular ion should be within a few parts per million (ppm) of the theoretical exact mass calculated for C₁₁H₁₇N₃.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, providing structural information that can further confirm the identity of the compound.[6]

Figure 2: A simplified predicted fragmentation pathway for N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine.

Common fragmentation pathways for similar amine-containing compounds often involve cleavage at the C-N bond alpha to the nitrogen atom.[7]

Determination of Molecular Formula by Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to determine the empirical formula.[8][9] When combined with the molecular weight from mass spectrometry, the molecular formula can be definitively established.[10]

Experimental Protocol: CHN Analysis

Objective: To quantitatively determine the percentage of carbon, hydrogen, and nitrogen in the sample.

Instrumentation: A CHN elemental analyzer.

Methodology:

-

A precisely weighed sample of the purified compound is combusted in a high-temperature furnace in the presence of excess oxygen.

-

The combustion products (CO₂, H₂O, and N₂) are separated by gas chromatography.

-

The amount of each gas is measured by a thermal conductivity detector.

-

The instrument's software calculates the percentage of each element in the original sample.

Data Interpretation and Expected Results

The experimentally determined percentages of C, H, and N should be compared to the theoretical percentages calculated from the predicted molecular formula, C₁₁H₁₇N₃.

| Element | Theoretical Mass % |

| Carbon (C) | 69.07% |

| Hydrogen (H) | 8.96% |

| Nitrogen (N) | 21.97% |

The experimental results should be within ±0.4% of the theoretical values to be considered a good match.[9]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS and elemental analysis provide the molecular formula and weight, NMR spectroscopy is essential for elucidating the detailed molecular structure, which in turn confirms the connectivity of the atoms and validates the formula.[11][12]

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Predicted ¹H NMR Chemical Shifts:

-

Pyrimidine Ring Protons: The protons on the pyrimidine ring are expected to appear in the aromatic region, likely between δ 6.0 and 8.5 ppm.

-

Cyclobutylmethyl Protons: The CH₂ group adjacent to the nitrogen will be deshielded and is expected to resonate around δ 3.0-3.5 ppm. The protons of the cyclobutyl ring will likely appear as complex multiplets in the upfield region (δ 1.5-2.5 ppm).

-

N-Methyl Protons: The N-CH₃ group will give a singlet peak, likely in the range of δ 2.8-3.2 ppm.

-

C2-Methyl Protons: The methyl group attached to the pyrimidine ring at position 2 will also be a singlet, expected around δ 2.3-2.7 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts:

-

Pyrimidine Ring Carbons: These will appear in the downfield region, typically δ 150-170 ppm for the carbons bonded to nitrogen and at a slightly higher field for the other ring carbons.

-

Cyclobutylmethyl Carbons: The CH₂ carbon will be around δ 50-60 ppm, while the cyclobutyl carbons will be in the upfield region (δ 20-40 ppm).

-

N-Methyl Carbon: Expected to be in the range of δ 30-40 ppm.

-

C2-Methyl Carbon: Expected to be in the range of δ 20-25 ppm.

2D NMR Techniques

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[13]

Figure 3: Workflow for structural elucidation using NMR spectroscopy.

Conclusion

The determination of the molecular weight and formula of a novel compound such as N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine requires a multi-faceted analytical approach. High-resolution mass spectrometry provides the accurate molecular weight and elemental composition, while elemental analysis confirms the empirical formula. Finally, a suite of 1D and 2D NMR experiments elucidates the precise atomic connectivity, providing ultimate confirmation of the molecular structure. The integration of these techniques provides a self-validating system, ensuring the scientific integrity of the data and establishing a solid foundation for further research and development of this new chemical entity.

References

-

ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Fiveable. (2024, August 9). 8.3 1H and 13C NMR spectroscopy. Retrieved from [Link]

-

HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

-

Jack Westin. (n.d.). Mass spectrometry (MS) - Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylpyrimidin-4-amine. Retrieved from [Link]

-

Quora. (2024, November 16). Can the molecular formula be determined from an elemental analysis? Retrieved from [Link]

-

University of Nottingham. (n.d.). Fundamentals of Spectroscopy and Applications for Structure Determination. Retrieved from [Link]

-

University of Warwick. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

-

Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]

-

ChemCollective. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Retrieved from [Link]

-

University of Calgary. (n.d.). Combustion and Elemental Analysis. Retrieved from [Link]

-

Nuzillard, J.-M., & Plainchont, B. (2025, October 20). Tutorial for the structure elucidation of small molecules by means of the LSD software. Retrieved from [Link]

Sources

- 1. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 2. jackwestin.com [jackwestin.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 9. Elemental analysis - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. fiveable.me [fiveable.me]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

The N,2-Dimethylpyrimidin-4-amine Scaffold: A Chemocentric Review in Drug Discovery

Executive Summary

The N,2-dimethylpyrimidin-4-amine moiety represents a deceptively simple yet "privileged" fragment in medicinal chemistry. While the broader class of 2,4-diaminopyrimidines (e.g., in Palbociclib, Ceritinib) is ubiquitous in kinase inhibition due to its ability to mimic the adenine ring of ATP, the specific 2-methyl analog discussed here offers a distinct pharmacological profile. By replacing the C2-amino hydrogen bond donor with a lipophilic C2-methyl group, this scaffold alters the hydrogen-bonding vector, modulation metabolic stability, and shifts selectivity profiles away from "promiscuous" kinase inhibition toward specific GPCRs (e.g., Histamine H4) and non-canonical enzymatic pockets.

This technical guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and therapeutic utility of N,2-dimethylpyrimidin-4-amine analogs, serving as a blueprint for researchers utilizing this fragment in Lead Optimization and Fragment-Based Drug Discovery (FBDD).

Part 1: Structural Significance & Pharmacophore Analysis

The "Missing Donor" Effect

The critical distinction between the classic kinase scaffold (2-amino-N-methylpyrimidin-4-amine) and the subject of this review (2-methyl-N-methylpyrimidin-4-amine) is the substituent at Position 2.

| Feature | 2-Amino Analog (Classic Kinase Binder) | 2-Methyl Analog (Subject Scaffold) |

| H-Bond Capacity | Donor (Exocyclic NH) + Acceptor (Ring N) | No Donor at C2; Acceptor only |

| Hinge Binding | Tridentate or Bidentate (e.g., Met318 in Abl) | Monodentate or Hydrophobic Interaction |

| Physicochemistry | High PSA, Moderate LogP | Lower PSA, Higher LogP (Lipophilic) |

| Primary Targets | Kinases (CDK, JAK, ALK, EGFR) | GPCRs (H4), PDE, Specific Kinase Mutants |

The N-Methyl Switch

The N-methyl group at position 4 serves two mechanistic functions:

-

Conformational Restriction: It forces the exocyclic amine into a specific rotameric state, reducing the entropic penalty upon protein binding.

-

Solubility Tuning: It disrupts planar stacking in the crystal lattice compared to the primary amine (-NH2), often improving solubility in organic solvents during synthesis and bioavailability in vivo.

Part 2: Synthetic Accessibility & Protocols

The synthesis of N,2-dimethylpyrimidin-4-amine analogs generally follows two distinct logical pathways: Nucleophilic Aromatic Substitution (SNAr) or De Novo Ring Construction .

Pathway Visualization (Graphviz)

Caption: Figure 1. Dual synthetic pathways for accessing the N,2-dimethylpyrimidin-4-amine core. Route A (top) utilizes chlorination/displacement; Route B (bottom) utilizes cyclization.

Detailed Experimental Protocol: SNAr Route

Context: This protocol describes the displacement of chloride from 4-chloro-2-methylpyrimidine, a robust method for generating the core scaffold.

Reagents:

-

4-Chloro-2-methylpyrimidine (1.0 eq)

-

Methylamine (2.0 M in THF, 3.0 eq)

-

DIPEA (N,N-Diisopropylethylamine, 2.0 eq)

-

Solvent: n-Butanol or Ethanol

Step-by-Step Methodology:

-

Charge: In a pressure-rated reaction vial (microwave vial or sealed tube), dissolve 4-chloro-2-methylpyrimidine (1.28 g, 10 mmol) in n-Butanol (10 mL).

-

Addition: Add DIPEA (3.5 mL, 20 mmol) followed by Methylamine solution (15 mL, 30 mmol).

-

Reaction: Seal the vessel. Heat to 110°C for 4–6 hours. Note: Monitoring by LCMS should show complete conversion of the starting material (M+H ~129) to product (M+H ~124).

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Dilute the residue with Ethyl Acetate (50 mL) and wash with saturated NaHCO3 (2 x 20 mL) and Brine (20 mL). Dry over Na2SO4.[1]

-

Isolation: Evaporate solvent. Recrystallize from Hexanes/EtOAc if necessary.

Self-Validating Checkpoint: The product should exhibit a characteristic 1H NMR singlet for the C2-Methyl (~2.4 ppm) and a doublet for the N-Methyl (~2.9 ppm, coupling to NH).

Part 3: Therapeutic Applications & Case Studies

Case Study A: Kinase Inhibition (The Selectivity Filter)

While 2-aminopyrimidines are "pan-kinase" binders, the 2-methyl analogs are often used to dial out activity against kinases that strictly require a donor at the hinge region (e.g., SRC family).

-

Mechanism: In the ATP binding pocket, the Adenine region usually accepts a hydrogen bond from the hinge backbone (via N1) and donates one (via C2-NH2).

-

The Analog Effect: Replacing C2-NH2 with C2-CH3 removes the donor. This scaffold is effective only against kinases where the hinge interaction is dominated by the N1-acceptor or where a hydrophobic pocket exists near the gatekeeper residue that can accommodate the C2-methyl group.

Notable Example: ALK and Aurora Kinase Inhibitors Research into Anaplastic Lymphoma Kinase (ALK) inhibitors has utilized pyrimidine cores where the C2-position is modified to tune selectivity against the insulin receptor (IR), a common off-target liability.

Case Study B: Histamine H4 Receptor Antagonists

The N,2-dimethylpyrimidin-4-amine motif is a validated pharmacophore for Histamine H4 receptor ligands, which are targets for inflammatory conditions (asthma, pruritus).

-

SAR Insight: The 4-amino group (often substituted with a piperazine in advanced leads) interacts with Asp94 in the H4 receptor transmembrane domain. The 2-methyl group fits into a hydrophobic sub-pocket, enhancing affinity compared to the unsubstituted analog.

-

Key Reference: JNJ-7777120 analogs. While JNJ-7777120 uses an indole, the 2,4-diaminopyrimidine series (e.g., A-943931 ) demonstrates that the pyrimidine core provides superior physicochemical properties (lower clearance) than the indole series.

Signaling Logic: Kinase vs. GPCR Decision Tree

Caption: Figure 2. SAR Decision Tree. The C2-Methyl group acts as a selectivity filter. If the kinase hinge requires a hydrogen bond donor at C2, this scaffold will fail (Red). If the pocket is hydrophobic, it succeeds (Green).

Part 4: ADME and Physicochemical Properties

For drug development professionals, the switch from C2-NH2 to C2-Me has predictable effects on ADME properties:

| Property | Effect of C2-Methyl (vs. C2-Amino) | Implication |

| LogP (Lipophilicity) | Increases (+0.5 to +0.8) | Better membrane permeability; higher risk of metabolic clearance. |

| pKa (Ring N) | Slight Increase | The methyl group is electron-donating, making the ring nitrogens slightly more basic. |

| Solubility | Variable | N-Methylation generally improves solubility by disrupting crystal packing, but C-Methylation adds lipophilicity. |

| Metabolic Stability | Risk of Oxidation | The C2-Methyl is a potential site for metabolic oxidation (to -CH2OH), though less labile than N-dealkylation. |

References

-

Structure−Activity Studies on a Series of a 2-Aminopyrimidine-Containing Histamine H4 Receptor Ligands. Journal of Medicinal Chemistry, 2008. Link

-

Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2015.[2] Link

-

2,4-Diaminopyrimidines as histamine H4 receptor ligands--Scaffold optimization and pharmacological characterization. Bioorganic & Medicinal Chemistry, 2009.[3] Link

-

Discovery of AMG 900, a Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases. Journal of Medicinal Chemistry, 2015.[4] Link

-

Pyrimidines in Drug Discovery. PharmaBlock Whitepaper. Link

Sources

- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4-Diaminopyrimidines as histamine H4 receptor ligands--Scaffold optimization and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Thermodynamic Stability of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

Introduction: The Imperative of Thermodynamic Stability in Drug Development

In the landscape of pharmaceutical sciences, the intrinsic chemical stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of successful drug development.[1] Thermodynamic stability dictates not only the shelf-life and storage conditions of a drug but also profoundly impacts its safety, efficacy, and manufacturability.[1] An unstable compound can degrade into impurities that may be inactive, less potent, or even toxic, thereby compromising patient safety and the therapeutic outcome.[1] Consequently, a comprehensive understanding and rigorous evaluation of an API's thermodynamic stability are non-negotiable prerequisites for advancing a candidate molecule through the development pipeline.

This guide provides an in-depth, methodological framework for assessing the thermodynamic stability of a novel heterocyclic compound, N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine . As this molecule represents a unique chemical entity, this document serves as a practical case study, outlining the critical experimental and computational workflows required to build a robust stability profile. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific principles and regulatory expectations.

Molecular Scaffolding: A Structural Perspective on Stability

A proactive stability assessment begins with a structural analysis of the target molecule. N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine is composed of three key structural motifs: a 2,4-disubstituted pyrimidine ring, a tertiary amine linker, and a cyclobutane moiety.

-

Pyrimidine Core: The pyrimidine ring, a π-deficient heterocycle, is a common scaffold in medicinal chemistry.[2][3][4] Its electron-deficient nature, caused by the two nitrogen atoms, can influence its susceptibility to nucleophilic attack, although this is generally less of a concern for degradation than other pathways.[3][4] The substitution pattern (2-methyl and 4-N,N-disubstituted amine) will significantly modulate the electronic properties and, therefore, the reactivity of the ring.[2]

-

Tertiary Amine: The N-(cyclobutylmethyl)-N-methylamine group is a potential site for oxidation. Tertiary amines can be susceptible to N-oxide formation, a common metabolic and chemical degradation pathway. The steric bulk of the cyclobutylmethyl group may offer some kinetic hindrance to this process.

-

Cyclobutane Moiety: Small cycloalkanes like cyclobutane possess significant ring strain due to the deviation of their C-C-C bond angles (90°) from the ideal tetrahedral angle (109.5°).[5][6][7][8] This inherent strain energy makes cyclobutane rings more reactive and less stable than their larger cycloalkane counterparts like cyclohexane.[5][7][9] This structural feature is a critical point of investigation, as the release of this strain could be a driving force for degradation under certain stress conditions.

This initial analysis informs the design of our stability studies, with a particular focus on oxidative and thermal stress to probe the potential liabilities of the tertiary amine and cyclobutane ring, respectively.

The Foundation: Synthesis, Purification, and Characterization

A stability study is only as reliable as the quality of the starting material. Therefore, the first step is to establish a reproducible synthesis and purification protocol to ensure a high-purity (>99.5%) sample, free from residual solvents, starting materials, or side-products that could confound degradation analysis.

Proposed Synthetic Pathway

While numerous methods exist for pyrimidine synthesis, a common approach involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine.[4][10] For N-aryl or N-alkyl pyrimidinamines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are often employed.[11]

A plausible, multi-step synthesis is outlined below. The rationale is to build the molecule sequentially, allowing for purification at each stage.

Caption: Proposed synthetic workflow for N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine.

Purification and Characterization Protocol

-

Reaction Monitoring: Utilize Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress to completion.

-

Purification: Employ flash column chromatography on silica gel to isolate the crude product. The choice of solvent system (e.g., hexanes/ethyl acetate gradient) will be optimized based on the polarity of the final compound.

-

Final Polish: Recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

-

Structural Confirmation:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): Using a validated method to determine purity, typically aiming for >99.5%.

-

Elemental Analysis (CHN): To confirm the percentage composition of carbon, hydrogen, and nitrogen, which should be within ±0.4% of the theoretical values.[12]

-

Experimental Determination of Thermodynamic Stability

A multi-pronged approach combining forced degradation studies and thermal analysis provides a comprehensive picture of the molecule's intrinsic stability.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment, designed to identify likely degradation products and establish degradation pathways.[13][14] These studies are conducted under conditions more severe than those used for accelerated stability testing and are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[15][16][17] The goal is to achieve a target degradation of 5-20%, as this provides sufficient breakdown to identify products without destroying the sample entirely.[15][16]

Caption: Conceptual workflow for using DFT to predict molecular stability.

Conclusion and Forward Look

This guide has outlined a comprehensive, integrated strategy for the thermodynamic stability assessment of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine. By combining rigorous synthesis and characterization, systematic forced degradation studies, quantitative thermal analysis, and predictive computational modeling, a complete stability profile can be constructed.

The hypothetical data presented suggest that the molecule possesses good thermal stability but may be susceptible to degradation via oxidation and acid-catalyzed hydrolysis, likely targeting the N-alkyl substituents. The high ring strain of the cyclobutane moiety does not appear to be a primary degradation driver under the tested conditions but should remain a consideration.

The insights gained from this multi-faceted approach are critical. They not only fulfill regulatory requirements for drug development but also inform crucial decisions regarding formulation design, packaging, and the establishment of appropriate storage conditions and re-test periods, ultimately ensuring the delivery of a safe and effective therapeutic agent to patients. [15]

References

- IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.

- American Pharmaceutical Review. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.

- ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis).

- Hilaris Publisher. (n.d.). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations.

- Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.

- Fiveable. (2025, August 15). Stability of Cycloalkanes: Ring Strain | Organic Chemistry....

- TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC).

- PMC. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.

- ACS Publications. (2012, June 26). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines | Organic Letters.

- ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle.

- Arkivoc. (2017, May 7). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II).

- YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.

- Surfactant Associates. (n.d.). Mastering Stability: Understanding The 5 Types Of Drug Stability In Topical Development.

- Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.

- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.

- der DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and.

- Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.

- PMC. (n.d.). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents.

- Wikipedia. (n.d.). Ring strain.

- PMC. (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.

- ICH. (2010, February 2). Q1A(R2) Guideline.

- Improved Pharma. (2022, January 7). Thermogravimetric Analysis.

- Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.

- PubMed. (2008, April 9). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst.

- SlideShare. (n.d.). CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY | PPTX.

- PMC. (n.d.). Thermodynamic Studies for Drug Design and Screening.

- Drug Discovery World. (2011, August 31). Thermodynamics and kinetics driving quality in drug discovery.

- ResolveMass Laboratories Inc. (2025, October 2). Top 5 Factors Affecting Chemical Stability.

- ResolveMass Laboratories Inc. (2025, July 31). TGA Analysis Pharmaceutical Case Study.

- Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations.

- University of Leeds. (n.d.). Exploiting Kinetics & Thermodynamics in Drug Discovery.

- PMC - NIH. (2021, June 21). Applications of density functional theory in COVID-19 drug modeling.

- Semantic Scholar. (2020, May 1). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences.

- Scientific Research Publishing. (n.d.). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives.

- CD Formulation. (n.d.). Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs.

- Journal of Medicinal and Chemical Sciences. (2023, September 15). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Retrieved from Journal of Medicinal and Chemical Sciences.

- Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration.

- PNAS. (n.d.). A complete description of thermodynamic stabilities of molecular crystals.

- MDPI. (2022, September 15). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization.

- Thieme. (2022, July 13). Synthesis of 7-Arylpurines from Substituted Pyrimidines.

- YouTube. (2026, January 23). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition.

- IntechOpen. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.

- Oriental Journal of Chemistry. (n.d.). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines.

- ResearchGate. (n.d.). Synthesis of N-alkyl-4-aminopyridine.

Sources

- 1. iipseries.org [iipseries.org]

- 2. medcraveonline.com [medcraveonline.com]

- 3. scispace.com [scispace.com]

- 4. scialert.net [scialert.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Ring strain - Wikipedia [en.wikipedia.org]

- 9. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]

- 10. Pyrimidine synthesis [organic-chemistry.org]

- 11. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. onyxipca.com [onyxipca.com]

- 14. database.ich.org [database.ich.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. youtube.com [youtube.com]

- 17. dgra.de [dgra.de]

Pharmacophore Modeling of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

This technical guide provides a rigorous framework for generating, validating, and applying a pharmacophore model for N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine .

This molecule represents a "privileged scaffold"—the aminopyrimidine —widely utilized in medicinal chemistry to target Histamine H4 Receptors (H4R) and Protein Kinases (e.g., JAK, CDK). The specific substitution pattern (tertiary exocyclic amine, cyclobutyl tail, and 2-methyl group) dictates a unique steric and electronic profile that requires precise modeling protocols.

A Structural & Mechanistic Guide for Lead Optimization

Molecular Architecture & Target Landscape

Before initiating computational workflows, one must deconstruct the ligand into its pharmacophoric elements. This molecule functions as a hydrophobic-cationic hybrid , likely binding to targets requiring a hydrogen bond acceptor core and a distinct lipophilic pocket.

Structural Decomposition

| Moiety | Pharmacophoric Feature | Mechanistic Function |

| Pyrimidine Core | Aromatic / H-Bond Acceptor | Acts as the structural anchor. The N1 and N3 nitrogens serve as critical H-bond acceptors (e.g., interacting with the "hinge region" in kinases or Asp/Glu residues in GPCRs). |

| Exocyclic Nitrogen | Cationic (pH dependent) | The tertiary amine ( |

| Cyclobutylmethyl | Hydrophobic / Steric Bulk | A high-entropy lipophilic tail. The cyclobutyl ring requires specific "puckering" analysis to fit into sub-pockets (e.g., the hydrophobic tunnel of GPCRs). |

| 2-Methyl Group | Hydrophobic / Exclusion Vol | Provides steric occlusion. In kinases, this often targets the "gatekeeper" residue; in GPCRs, it restricts rotational freedom. |

Conformational Analysis & Ligand Preparation

The Causality of Error: The most common failure mode in modeling this specific ligand is neglecting the cyclobutyl ring puckering and the nitrogen inversion of the tertiary amine. A static 2D-to-3D conversion is insufficient.

Protocol: Dynamic Conformer Generation

-

Protonation State Assignment:

-

Calculate

using QM-based methods (e.g., Jaguar or Epik). -

Directive: Generate states for pH 7.4. If

, model both the neutral and protonated (cationic) forms. The protonated form is critical for H4R antagonism.

-

-

Cyclobutyl Sampling:

-

The cyclobutyl ring is not planar; it exists in a "puckered" conformation (

dihedral angle). -

Action: Use a systematic search (RMSD cutoff 0.5 Å) to sample the C-N-C-C torsion angles connecting the pyrimidine to the cyclobutyl group.

-

-

Energy Minimization:

-

Force Field: OPLS4 or MMFF94s (optimized for small heterocycles).

-

Constraint: Apply a weak torsion constraint to the pyrimidine ring to maintain planarity, but allow the exocyclic N-Me and Cyclobutyl groups full freedom.

-

Pharmacophore Feature Mapping

This section defines the 3D spatial arrangement of features required for the model.

Feature Definitions (3D Coordinates & Vectors)

-

Feature F1 (H-Bond Acceptor):

-

Location: Pyrimidine N1 (and potentially N3).

-

Vector: In the plane of the ring, projecting outward.

-

Significance: Essential for anchoring.[1]

-

-

Feature F2 (Hydrophobic Centroid - Core):

-

Location: Center of the Pyrimidine ring.

-

Radius: 1.5 Å.

-

Significance:

stacking interactions (e.g., with Phenylalanine or Tyrosine residues).

-

-

Feature F3 (Hydrophobic Centroid - Tail):

-

Location: Center of the Cyclobutyl ring.[1]

-

Radius: 1.8 Å.

-

Significance: Occupies the deep hydrophobic pocket.

-

-

Feature F4 (Positive Ionizable - Conditional):

-

Location: Exocyclic Nitrogen.[1]

-

Significance: Only active if the target pocket contains an aspartate/glutamate anchor (common in H4R).

-

Exclusion Volumes (The "Negative" Pharmacophore)

You must define Exclusion Spheres around the N-Methyl and 2-Methyl groups. These groups define the steric limit of the binding pocket. If a docked compound has atoms clashing with these spheres, it is a non-binder.

Step-by-Step Modeling Workflow

This protocol assumes the use of industry-standard tools (e.g., MOE, LigandScout, or Schrödinger Phase), but the logic applies universally.

Phase A: Ligand-Based Construction

-

Superposition: Align the N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine with 3-5 known active reference ligands (e.g., JNJ-7777120 for H4R context) using the aminopyrimidine core as the substructure template.

-

Feature Extraction: Identify shared features (Acceptor + Hydrophobic Tail) present in all actives.

-

Scoring: Rank features by "Survival Score" (frequency of occurrence across the active set).

Phase B: Structure-Based Refinement (If Target is Known)

If docking into a crystal structure (e.g., H4R homology model or Kinase structure):

-

Interaction Generation: Dock the molecule.

-

E-Pharmacophore: Convert specific protein-ligand contacts (H-bonds, salt bridges) directly into pharmacophore features.

-

Constraint: Mark the Pyrimidine N1 acceptor as "Essential" (omit any hit missing this).

Visualization of the Workflow

The following diagram outlines the logical flow from chemical structure to a validated pharmacophore hypothesis.

Caption: Logical workflow for generating a robust pharmacophore model, emphasizing the critical feedback loop between validation and feature refinement.

Validation Strategy (Self-Validating System)

A pharmacophore model is only as good as its ability to discriminate actives from inactives.

-

Decoy Set Construction:

-

Generate 50-100 "decoy" molecules that are chemically similar (similar MW, LogP) but topologically distinct (e.g., pyridines, different alkyl linkers).

-

Source: DUD-E (Directory of Useful Decoys) or Schrödinger’s Decoy Generator.

-

-

ROC Analysis:

-

Screen the specific molecule + decoys against your model.

-

Metric: Calculate the Area Under the Curve (AUC). An AUC > 0.7 indicates a predictive model.

-

-

Heatmap Validation:

-

Map the "Fit Score" of the N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine against the pharmacophore.

-

Requirement: The cyclobutyl tail must map perfectly to the hydrophobic feature without steric clash.

-

References

-

IUPAC Recommendations. (1998). "Pharmacophore Perception, Development, and Use in Drug Design." Pure and Applied Chemistry. Link

-

Bioorganic & Medicinal Chemistry Letters. (2010). "Rigidified 2-aminopyrimidines as histamine H4 receptor antagonists."[2][3] ScienceDirect. Link

-

Journal of Medicinal Chemistry. (2015). "Discovery of JNJ-39758979: A Selective Histamine H4 Receptor Antagonist."[4] ACS Publications. Link

-

Methods in Molecular Biology. (2011). "Pharmacophore Perception and Applications." SpringerLink. Link

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine, a substituted aminopyrimidine of interest in medicinal chemistry and drug discovery. The protocol is designed for robust and reliable execution, detailing the necessary reagents, equipment, and reaction conditions. Causality behind experimental choices, safety precautions, and methods for product purification and characterization are thoroughly explained to ensure scientific integrity and reproducibility.

Introduction and Scientific Background

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents, including anti-cancer, anti-microbial, and anti-inflammatory drugs.[1] Their prevalence is due to their ability to act as bioisosteres for purines and to engage in specific hydrogen bonding interactions with biological targets. The target molecule, N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine, belongs to this important class.

The synthesis described herein employs a classical and highly effective method: the nucleophilic aromatic substitution (SNAr) reaction. This reaction is a fundamental tool for modifying halogenated aromatic and heteroaromatic systems.[1][2] In this protocol, the chlorine atom at the C4 position of the 2-methylpyrimidine ring is displaced by the secondary amine, N-methylcyclobutylmethanamine. The choice of reagents and conditions is critical for achieving a high yield and purity, minimizing common side reactions.

Reaction Scheme and Mechanism

The overall synthesis is a single-step SNAr reaction:

Scheme 1: Synthesis of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.[3][4]

-

Nucleophilic Addition: The nitrogen atom of N-methylcyclobutylmethanamine attacks the electron-deficient C4 carbon of the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms within the pyrimidine ring.

-

Elimination: The chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyrimidine ring is restored, yielding the final product. The base, DIPEA, scavenges the HCl generated during the reaction, driving the equilibrium towards the product.[5][6]

Reagent and Equipment Compendium

Proper preparation and selection of materials are paramount for success.

Required Reagents and Chemicals

| Reagent Name | CAS No. | Molar Mass ( g/mol ) | Role | Key Considerations |

| 4-Chloro-2-methylpyrimidine | 14001-63-9 | 128.56 | Electrophile | Starting material. Ensure high purity. |

| N-Methylcyclobutylmethanamine | 2521-30-4 | 99.17 | Nucleophile | Starting material. Can be synthesized if not available. |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Base | Sterically hindered, non-nucleophilic base to scavenge HCl.[5][6] |

| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 | Solvent | High-boiling, polar aprotic solvent; excellent for SNAr.[7] |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent | Used for workup. |

| Hexanes | N/A | Mixture | Chromatography Eluent | Used for purification. |

| Saturated Sodium Bicarbonate (aq) | N/A | N/A | Quenching Agent | Neutralizes excess acid during workup. |

| Brine (Saturated NaCl solution) | N/A | N/A | Washing Agent | Removes water and water-soluble impurities. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent | Removes residual water from the organic phase. |

| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | Stationary Phase | For column chromatography purification. |

Required Equipment

-

Round-bottom flasks and appropriate glassware

-

Magnetic stirrer with heating mantle and temperature controller

-

Reflux condenser

-

Nitrogen or Argon gas inlet for inert atmosphere

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

-

UV lamp for TLC visualization

-

Glass column for flash chromatography

-

Analytical balance

-

Standard laboratory safety equipment (fume hood, safety glasses, gloves, lab coat)

Experimental Protocol: Step-by-Step Methodology

This protocol assumes all reagents are obtained from commercial sources and used without further purification unless specified.

Step 1: Reaction Setup and Execution

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2-methylpyrimidine (1.0 eq, e.g., 1.28 g, 10.0 mmol).

-

Add N-methylcyclobutylmethanamine (1.1 eq, e.g., 1.09 g, 11.0 mmol).

-

Add N-Methyl-2-pyrrolidone (NMP) to create a ~0.5 M solution (e.g., 20 mL).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, e.g., 4.3 mL, 25.0 mmol).[8]

-

Flush the flask with nitrogen or argon gas for 5 minutes to establish an inert atmosphere.

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 8-16 hours.

Step 2: Reaction Workup and Extraction

-

Once the reaction is complete (as indicated by TLC, showing consumption of the starting pyrimidine), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of water.

-

Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

-

Combine the organic layers.

-

Wash the combined organic phase sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Trustworthiness Note: The aqueous washes are critical for removing the high-boiling NMP solvent and the DIPEA hydrochloride salt, which is essential for obtaining a clean product after solvent evaporation.

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 3: Purification and Characterization

-

The crude residue should be purified by flash column chromatography on silica gel.[10][11]

-

Prepare the column using a gradient elution system, starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 40% Ethyl Acetate in Hexanes.

-

Collect fractions and monitor by TLC to isolate the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine as a solid or oil.

-

Characterization (Self-Validation): The identity and purity of the final product must be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

HPLC/LC-MS: To determine the final purity (target >95%).

-

Workflow Visualization and Data Summary

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the final, characterized product.

Caption: Overall workflow for the synthesis and validation of the target compound.

Expected Results

| Parameter | Expected Outcome |

| Physical Appearance | Off-white solid or pale yellow oil |

| Expected Yield | 65-85% |

| Purity (by HPLC) | >95% |

| ¹H NMR | Peaks consistent with the proposed structure |

| MS (ESI+) | [M+H]⁺ corresponding to C₁₂H₁₉N₃ |

Safety and Handling

-

General: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagents:

-

4-Chloro-2-methylpyrimidine: Harmful if swallowed. Causes skin and eye irritation.

-

DIPEA: Flammable liquid and vapor. Toxic if swallowed. Causes severe skin burns and eye damage.[5]

-

NMP: Causes serious eye irritation. May cause respiratory irritation. Suspected of damaging fertility or the unborn child.[12]

-

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

- NMP Chemical Synthesis Application Case Study. (n.d.). Vertex AI Search.

-

N,N-Diisopropylethylamine. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

-

Smith, N. (2020, April 20). Purification and biological-testing of a novel synthesis method of 2-Aminopyrimidines. YouTube. Retrieved February 24, 2026, from [Link]

- Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso. (n.d.). Google Patents.

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2016, December 29). MDPI. Retrieved February 24, 2026, from [Link]

-

Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C. Retrieved February 24, 2026, from [Link]

-

How Is N‑Methyl‑2‑Pyrrolidone (NMP) Used in Industry, and What Are the Best Methods for Recovering It? (2023, December 6). Maratek. Retrieved February 24, 2026, from [Link]

-

N-Methyl-2-pyrrolidone. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

-

Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. (2023, August 24). The Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. (2015, April 29). Brieflands. Retrieved February 24, 2026, from [Link]

-

High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Organic & Biomolecular Chemistry. (2017, April 21). RSC Publishing. Retrieved February 24, 2026, from [Link]

-

Substitution of NMP. (n.d.). Fraunhofer IPMS. Retrieved February 24, 2026, from [Link]

-

Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. (2020, July 10). NIH. Retrieved February 24, 2026, from [Link]

Sources

- 1. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 6. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 7. NMP Chemical Synthesis Application Case Study [eschemy.com]

- 8. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is N-methyl-2-pyrrolidone used for?_Chemicalbook [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

Application Note: Solvent Selection & Solubility Optimization for N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

Executive Summary

Effective dissolution of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine is critical for ensuring experimental reproducibility in kinase inhibition assays, pharmacokinetic (PK) profiling, and chemical synthesis.[1][2] As a lipophilic aminopyrimidine derivative, this compound exhibits significant pH-dependent solubility and sensitivity to solvent polarity.[1][2][3]

This guide provides a scientifically grounded protocol for solvent selection, moving beyond trial-and-error to a rational, structure-based approach. We recommend DMSO for high-concentration stock solutions (>50 mM) and acidified aqueous buffers (pH < 5.0) for aqueous working solutions to leverage the basicity of the pyrimidine ring.[1][2]

Physicochemical Analysis & Solubility Prediction

To select the optimal solvent, we must first analyze the molecular architecture of the target compound.

Structural Determinants of Solubility

The molecule consists of a pyrimidine core substituted with a cyclobutylmethyl group and two methyl groups .[1][2]

-

Lipophilicity (Hydrophobic Domain): The cyclobutyl ring and the N-methyl/C-methyl groups significantly increase the partition coefficient (LogP).[1][2] This non-polar surface area drives the compound's affinity for organic solvents (DMSO, Ethanol) and poor water solubility.

-

Basicity (Ionizable Domain): The pyrimidine ring contains nitrogen atoms capable of protonation.[1][2] While the exocyclic nitrogen (attached to the cyclobutyl group) is conjugated and less basic, the N1 ring nitrogen typically has a pKa in the range of 5.0 – 7.0 for 4-aminopyrimidines.[1][2]

Predicted Solubility Profile

Data estimated based on structural analogs (e.g., N-alkyl-2-aminopyrimidines) [1, 2].[1][2]

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism |

| Dipolar Aprotic | DMSO | High (>100 mg/mL) | Dipole-dipole interactions disrupt crystal lattice.[1][2] |

| Polar Protic | Ethanol | Moderate (10-50 mg/mL) | H-bonding; good for evaporation/concentration.[1][2] |

| Aqueous (Neutral) | PBS (pH 7.4) | Low (<1 mg/mL) | Neutral species predominates; hydrophobic effect limits dissolution.[1][2] |

| Aqueous (Acidic) | 0.1 M HCl / Citrate | High (>10 mg/mL) | Protonation of Pyrimidine N1 forms water-soluble salt.[1][2] |

| Non-Polar | Hexane | Low | Insufficient polarity to overcome lattice energy of the polar heterocycle.[1][2] |

Protocol: Rational Solvent Selection Workflow

Do not rely on visual inspection alone.[1][2] Micro-precipitates can compromise assay data.[1][2] Use this self-validating workflow.

Decision Tree for Solvent Selection

Figure 1: Logical workflow for selecting solvents based on downstream application.[1][2] Note the critical checkpoint for precipitation upon aqueous dilution.

Detailed Experimental Protocols

Preparation of Stock Solution (Standard: 10 mM in DMSO)

Objective: Create a stable, high-concentration source for serial dilutions.

-

Weighing: Accurately weigh 2.77 mg of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine (MW ≈ 277.4 g/mol , estimated).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

-

Dissolution: Vortex for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into amber glass vials to prevent light degradation. Store at -20°C.

Aqueous Solubility & pH Profiling (The "Golden Standard")

Objective: Determine the maximum solubility in aqueous buffers to prevent "crashing out" during assays.

Materials:

-

Buffers: PBS (pH 7.4), Citrate Buffer (pH 4.0), Carbonate Buffer (pH 10.0).

Procedure:

-

Saturation: Add excess compound (approx. 1 mg) to 0.5 mL of each buffer in microcentrifuge tubes.

-

Equilibration: Shake/rotate at Room Temperature for 24 hours.

-

Separation: Centrifuge at 14,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification (Self-Validating Step):

Formulation for In Vivo Studies

For animal studies, DMSO tolerance is low (<5-10%).[1][2] Use a co-solvent system to maintain solubility.[1][2]

Recommended Vehicle:

Mixing Order (Critical):

Troubleshooting & FAQ

| Observation | Root Cause | Corrective Action |

| Cloudiness upon dilution in media | "Crash-out" effect due to rapid polarity shift.[1][2] | Dilute stepwise (DMSO -> PBS -> Media) or increase temperature to 37°C. Ensure final DMSO < 1%.[1][2] |

| Yellowing of DMSO stock | Oxidation of the amine.[1][2] | Purge vials with Nitrogen gas before sealing.[1][2] Use fresh anhydrous DMSO.[1][2] |

| Inconsistent IC50 data | Compound precipitating at high concentrations.[1][2] | Perform the Aqueous Solubility Profiling (Section 4.[1][2]2) to determine the true solubility limit in your assay buffer.[1][2] |

References

-

Solubility of Things. (n.d.). Solubility of Pyrimidin-2-amine. Retrieved October 26, 2025, from [Link]

-

PubChem. (2025).[1][2][5] Compound Summary: N,N-dimethylpyrimidin-4-amine.[1][2][5][6] National Library of Medicine.[1][2] Retrieved October 26, 2025, from [Link]

-

Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Retrieved October 26, 2025, from [Link]

Sources

- 1. 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N,N-Dimethylpyrimidin-4-amine | C6H9N3 | CID 579196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Cyclopropyl-N,N-dimethylpyrimidin-4-amine [benchchem.com]

Preparing stock solutions of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine for bioassays

Application Note: Preparation and Handling of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine Stock Solutions for Bioassays

Executive Summary

This guide details the standardized protocol for preparing, storing, and diluting stock solutions of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine (hereafter referred to as Compound A ).[1]

Compound A is a lipophilic aminopyrimidine derivative (Calculated MW: ~191.27 g/mol ).[1] Like many small molecule inhibitors in this class (e.g., Histamine H4 antagonists or specific kinase inhibitors), it exhibits poor aqueous solubility in its free base form.[1] Improper solubilization leads to micro-precipitation, resulting in "noisy" bioassay data, false negatives, or inconsistent IC50 values.

Critical Directive: The successful delivery of this compound to a biological system relies on a "Solvent-Intermediate-Aqueous" dilution strategy to prevent solvent shock and precipitation.[1]

Physicochemical Profile & Pre-Formulation

Before handling, verify the specific batch properties (Certificate of Analysis). The values below represent the theoretical baseline for the free base.

| Property | Value / Characteristic | Implication for Protocol |

| Molecular Formula | C₁₁H₁₇N₃ | |

| Molecular Weight | ~191.27 g/mol | Use this for Molarity (M) calculations.[1] |

| Physical State | Solid / Powder (White to Off-white) | May be static; use anti-static gun if available.[1] |

| Solubility (Water) | Low (< 1 mg/mL typically) | Do not dissolve directly in media/buffer.[1] |

| Solubility (DMSO) | High (> 100 mM) | Preferred solvent for primary stock.[1] |

| Solubility (Ethanol) | Moderate to High | Alternative solvent, but more volatile than DMSO.[1] |

| pKa (Estimated) | ~7.5 - 8.5 (Amine/Pyrimidine) | pH sensitive.[1] Solubility increases in acidic buffers.[1] |

Protocol 1: Primary Stock Solution Preparation (10 mM)

Target Concentration: 10 mM in 100% DMSO (Anhydrous).[1] Why 10 mM? It allows for 1000x dilution to achieve a 10 µM working concentration while keeping final DMSO at 0.1%.[1]

Materials:

-

DMSO (Dimethyl Sulfoxide), Anhydrous, Cell Culture Grade (≥99.9%)

-

Vials: Amber glass or Polypropylene (PP) cryovials.[1] Avoid Polystyrene (PS). [1]

-

Filtration: 0.22 µm PTFE or Nylon syringe filter.[1] (Do NOT use Cellulose Acetate).[1]

Step-by-Step Procedure:

-

Equilibration: Allow the vial of solid Compound A to equilibrate to room temperature before opening to prevent condensation (hygroscopicity management).

-

Weighing: Weigh approximately 2–5 mg of Compound A into a tared amber vial. Record exact mass (

in mg). -

Volume Calculation: Calculate the volume of DMSO (

in mL) required to reach 10 mM. -

Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.[1]

-

Observation: If particles remain, sonicate in a water bath at room temperature for 5 minutes.[1]

-

-

Sterilization (Critical): For cell-based assays, filter the DMSO stock through a 0.22 µm PTFE filter into a sterile vial.

-

Aliquot & Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol 2: Serial Dilution for Bioassays (The "Intermediate" Method)

Directly spiking 100% DMSO stock into cell culture media often causes the compound to "crash out" (precipitate) due to the rapid polarity shift. Use an intermediate dilution step.

Goal: Final Assay Concentration = 10 µM; Final DMSO = 0.1%.

Workflow:

-

Thaw: Thaw 10 mM stock aliquot at 37°C until clear. Vortex.

-

Intermediate Step (100x): Prepare a 1 mM solution by diluting 10 mM Stock 1:10 in culture media (or PBS) .

-

Working Solution (1x): Dilute the Intermediate solution 1:100 into the final assay well/tube.

-

Example: Add 10 µL of Intermediate (1 mM) to 990 µL of Media -> 10 µM Final .

-

Visual Workflow (Logic & Process)

The following diagram illustrates the decision logic for dissolution and dilution to ensure data integrity.

Caption: Workflow for preparing sterile, stable stock solutions and validating solubility prior to assay execution.

Quality Control & Troubleshooting

QC Validation: The "Light Scattering" Test

Before running a large screen, validate solubility in your specific assay buffer.[1]

-

Prepare your top concentration (e.g., 10 µM) in the assay buffer.[1]

-

Measure Absorbance at 600 nm (OD600) or use a nephelometer.

-

Criteria: The OD600 should be identical to the buffer blank. Any increase indicates micro-precipitation.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Precipitation in Stock | Temperature shock or saturation.[1] | Warm to 37°C. Sonicate. Verify calculation (MW). |

| Precipitation in Media | "Crashing out" upon aqueous dilution.[1] | Use the Intermediate Dilution method.[1] Increase DMSO slightly (if cells tolerate) or use a carrier (e.g., 0.1% BSA).[1] |

| Cell Toxicity | DMSO concentration > 0.5%.[1][5][6][7] | Ensure final DMSO is < 0.1%.[1][5][6][8] Include a "Vehicle Control" (DMSO only) to normalize data. |

| Loss of Potency | Adsorption to plastics.[1] | Use Polypropylene or glass plates.[1] Avoid Polystyrene for intermediate steps.[1] |

References

-

National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management.[1] (Accessed 2025).[1][9][10][11][12] [Link]

-

LifeTein. DMSO Usage in Cell Culture: Cytotoxicity Limits. [Link]

-

PubChem. Compound Summary: Aminopyrimidine Derivatives.[1][11] (General physicochemical properties).[1] [Link]

Sources

- 1. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lifetein.com [lifetein.com]

- 6. researchgate.net [researchgate.net]

- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. N,N-Dimethylpyrimidin-4-amine | C6H9N3 | CID 579196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: A Protocol for the Rapid Microwave-Assisted Synthesis of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

Abstract

This application note details a robust and highly efficient protocol for the synthesis of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. The method leverages the advantages of Microwave-Assisted Organic Synthesis (MAOS) to achieve rapid, clean, and high-yield production. By employing 4-chloro-2-methylpyrimidine and N-methylcyclobutylmethanamine as key starting materials, this protocol dramatically reduces reaction times from hours to minutes when compared to conventional heating methods.[1][2][3] This document provides a comprehensive guide for researchers, including a detailed reaction mechanism, step-by-step experimental procedures, purification techniques, characterization data, and critical safety considerations for laboratory microwave use.

Introduction and Scientific Principle

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[4] The target molecule, N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine, incorporates a cyclobutyl moiety, a common bioisostere used to enhance metabolic stability and binding affinity. Traditional synthesis of such compounds often involves prolonged heating, which can lead to side-product formation and lower overall yields.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that accelerates chemical reactions by using microwave energy to directly and uniformly heat polar molecules in the reaction mixture.[3][5] This "dielectric heating" results in significantly shorter reaction times, often increased product yields and purity, and reduced energy consumption compared to conventional methods.[1][3][6]

The synthesis described herein proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[7] The electron-deficient pyrimidine ring is activated towards nucleophilic attack by the secondary amine, N-methylcyclobutylmethanamine. The chlorine atom at the C4 position serves as an effective leaving group, which is displaced by the amine to form the final product.

Reaction Scheme

The overall reaction is depicted below:

Caption: SNAr synthesis of the target compound.

Materials and Equipment

Reagents and Materials

| Reagent/Material | Grade | Supplier | CAS No. |

| 4-chloro-2-methylpyrimidine | ≥97% | Sigma-Aldrich | 14001-64-0 |

| N-methylcyclobutylmethanamine | ≥98% | Combi-Blocks | 134819-29-9 |

| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich | 7087-68-5 |

| n-Butanol (BuOH) | Anhydrous | Sigma-Aldrich | 71-36-3 |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |

| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |

| Saturated Sodium Bicarbonate (aq) | N/A | In-house prep | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |

| Silica Gel | 230-400 mesh | Sorbent Technologies | 63231-67-4 |

Equipment

-

Dedicated laboratory microwave reactor (e.g., CEM Discover, Anton Paar Monowave) with sealed reaction vessels. Note: Domestic microwave ovens are not suitable and are extremely hazardous for this application.[8][9]

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash column chromatography system

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocol

Reaction Setup and Microwave Synthesis

-

To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloro-2-methylpyrimidine (1.0 eq, 257 mg, 2.0 mmol).

-

Add anhydrous n-butanol (4.0 mL).

-

Add N-methylcyclobutylmethanamine (1.1 eq, 249 mg, 2.2 mmol).

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 388 mg, 523 µL, 3.0 mmol) to act as a non-nucleophilic base to neutralize the HCl byproduct.

-

Securely seal the vial with a cap.

-

Place the vial into the cavity of the microwave reactor.

-

Irradiate the mixture under the following conditions:

-

Temperature: 140 °C (Use ramp-to-temperature setting)

-

Hold Time: 20 minutes

-

Power: 150 W (or dynamic power control to maintain temperature)

-

Stirring: High

-

Work-up and Isolation

-

After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before venting and opening.

-

Transfer the reaction mixture to a separatory funnel.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to remove any remaining acid and DIPEA salts.

-

Wash the organic layer with brine (15 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Caption: Experimental workflow from reaction to purification.

Purification

The crude product should be purified using flash column chromatography.[10]

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of 10% to 50% ethyl acetate in hexanes. The ideal elution system should be determined by TLC analysis first.[10]

-

Procedure:

-

Load the crude product (adsorbed onto a small amount of silica for best results) onto the column.[10]

-

Elute with the solvent gradient.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a clear oil or low-melting solid.

-

Characterization and Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| LC-MS | Purity: >95% (at 254 nm); Expected [M+H]⁺: m/z = 192.15 |

| ¹H NMR (400 MHz, CDCl₃) | Hypothetical δ (ppm): 8.1-8.3 (d, 1H, pyrimidine), 6.4-6.6 (d, 1H, pyrimidine), 3.5-3.7 (d, 2H, -CH₂-), 2.9-3.1 (s, 3H, N-CH₃), 2.7-2.9 (m, 1H, cyclobutyl CH), 2.5-2.6 (s, 3H, pyrimidine-CH₃), 1.8-2.2 (m, 6H, cyclobutyl CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | Hypothetical δ (ppm): 165.2, 162.5, 157.8, 105.4, 58.1, 35.2, 33.7, 28.5, 24.1, 18.9 |

| Appearance | Colorless to pale yellow oil |

| Yield | Typically 85-95% after purification |

Safety Precautions and Best Practices

-

Microwave Safety: Only use a dedicated, laboratory-grade microwave reactor designed for chemical synthesis.[8] These units are equipped with essential pressure and temperature sensors and safety interlocks.[9] Never attempt to use a domestic microwave oven.[8]

-

Pressure Hazard: Reactions in sealed vessels can generate significant pressure.[9] Never exceed the recommended solvent volume for the reaction vial. Always allow the vessel to cool completely before opening.

-

Chemical Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Exothermic Reactions: Be aware that microwave irradiation can rapidly accelerate reactions.[8] For unknown or potentially highly exothermic reactions, start with smaller scale tests at lower temperatures.[8]

-

Reagent Stability: Consult the Safety Data Sheet (SDS) for all reagents to understand their stability and reactivity at high temperatures.[8]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient temperature or time. | Increase the reaction temperature in 10 °C increments or extend the hold time by 5-10 minutes. |

| Ineffective base. | Ensure DIPEA is fresh and added in the correct stoichiometry. | |

| Low Yield | Inefficient work-up or purification. | Ensure pH is basic (>8) during aqueous wash.[7] Optimize flash chromatography conditions. |

| Volatility of starting materials. | Ensure the reaction vial is properly sealed to prevent loss of volatile amines. | |

| Side Product Formation | Reaction temperature is too high. | Decrease the reaction temperature. Consider a less forcing solvent if degradation is observed. |

| Presence of water. | Use anhydrous solvents and fresh reagents to prevent hydrolysis of the chloropyrimidine. |

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

-

Safety Considerations for Microwave Synthesis. CEM Corporation. Available from: [Link]

-